molecular formula C19H10ClF3N2O B2796919 5-(4-Chlorophenyl)-2-[3-(trifluoromethyl)phenoxy]pyridine-3-carbonitrile CAS No. 338955-27-4

5-(4-Chlorophenyl)-2-[3-(trifluoromethyl)phenoxy]pyridine-3-carbonitrile

Cat. No.: B2796919
CAS No.: 338955-27-4
M. Wt: 374.75
InChI Key: MGJWFWNRSBRKDY-UHFFFAOYSA-N
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Description

5-(4-Chlorophenyl)-2-[3-(trifluoromethyl)phenoxy]pyridine-3-carbonitrile (CAS 338955-27-4) is a chemical compound with a molecular formula of C19H10ClF3N2O and a molecular weight of 374.75 g/mol . This carbonitrile and pyridine derivative is offered for research purposes and should be handled by qualified laboratory personnel only. It is intended for Research Use Only and is not classified as a drug, food, or cosmetic, and is not for human or veterinary use. This compound is of significant interest in oncological research. It belongs to a class of substituted pyridine derivatives that have been investigated for their utility in the treatment of cancer and other hyperproliferative disorders . Specifically, related compounds within this chemical family have been identified as inhibitors of vital cellular signaling pathways, including those mediated by growth factors like VEGF (Vascular Endothelial Growth Factor) . The inhibition of such pathways can disrupt processes critical for tumor survival and growth, such as angiogenesis—the formation of new blood vessels that supply tumors with nutrients and oxygen . The structural motif of a phenoxy group substituted with a trifluoromethyl group, as found in this molecule, is a common feature in many bioactive compounds targeting these pathways. Researchers can explore its full physicochemical and biological profile to assess its potential as a lead compound or tool molecule in preclinical studies.

Properties

IUPAC Name

5-(4-chlorophenyl)-2-[3-(trifluoromethyl)phenoxy]pyridine-3-carbonitrile
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H10ClF3N2O/c20-16-6-4-12(5-7-16)14-8-13(10-24)18(25-11-14)26-17-3-1-2-15(9-17)19(21,22)23/h1-9,11H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MGJWFWNRSBRKDY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)OC2=C(C=C(C=N2)C3=CC=C(C=C3)Cl)C#N)C(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H10ClF3N2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

374.7 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(4-Chlorophenyl)-2-[3-(trifluoromethyl)phenoxy]pyridine-3-carbonitrile typically involves multiple steps, starting with the preparation of the pyridine ring and subsequent substitution reactions to introduce the chlorophenyl and trifluoromethylphenoxy groups. Common reagents used in these reactions include halogenated precursors, organometallic reagents, and catalysts to facilitate the formation of the desired bonds.

Industrial Production Methods

Industrial production of this compound may involve optimized synthetic routes to maximize yield and purity. This often includes the use of continuous flow reactors, high-throughput screening of reaction conditions, and advanced purification techniques such as chromatography and crystallization.

Chemical Reactions Analysis

Nucleophilic Aromatic Substitution

The pyridine ring’s electron-deficient nature facilitates nucleophilic substitutions. The phenoxy group at position 2 likely forms via displacement of a leaving group (e.g., Cl⁻ or Br⁻) on the pyridine ring by a 3-(trifluoromethyl)phenolate anion. This reaction typically requires polar aprotic solvents (e.g., DMF) and elevated temperatures (80–120°C) .

Example:

text
2-Chloro-5-(4-chlorophenyl)pyridine-3-carbonitrile + 3-(Trifluoromethyl)phenol → 5-(4-Chlorophenyl)-2-[3-(trifluoromethyl)phenoxy]pyridine-3-carbonitrile

Conditions: K₂CO₃, DMF, 100°C, 12–24 h .

Trifluoromethylation

The 3-(trifluoromethyl)phenol precursor may be synthesized via:

  • Copper-mediated trifluoromethylation of iodophenols using CF₃Cu .

  • Electrophilic substitution with trifluoromethylating agents (e.g., Tf₂O) under acidic conditions .

Cyano Group Reactivity

The nitrile at position 3 can undergo:

  • Hydrolysis to a carboxylic acid or amide under acidic (H₂SO₄/H₂O) or basic (NaOH/H₂O₂) conditions .

  • Reduction to an amine using LiAlH₄ or catalytic hydrogenation (H₂/Pd-C) .

Example:

text
This compound → 5-(4-Chlorophenyl)-2-[3-(trifluoromethyl)phenoxy]pyridine-3-carboxamide

Conditions: H₂O₂, NaOH, 60°C, 6 h .

Chlorophenyl Substitution

The 4-chlorophenyl group may participate in:

  • Suzuki-Miyaura coupling with aryl boronic acids (Pd(PPh₃)₄, Na₂CO₃, dioxane, 80°C) .

  • SNAr reactions with amines or alkoxides under basic conditions .

Cross-Coupling Reactions

The pyridine core enables participation in metal-catalyzed couplings:

Reaction TypeReagents/ConditionsProduct ExampleReference
Buchwald-Hartwig Pd₂(dba)₃, Xantphos, Cs₂CO₃, 100°CIntroduction of amines at position 4
Heck coupling Pd(OAc)₂, PPh₃, Et₃N, 120°CAlkenylation at vacant pyridine positions

Oxidation and Reduction

  • Pyridine ring reduction with H₂/Raney Ni yields tetrahydropyridine derivatives .

  • Trifluoromethyl group stability : Resists oxidation under standard conditions (e.g., KMnO₄, HNO₃) due to the strong C–F bond .

Biological Activity and Derivatization

While not directly studied, analogs with similar scaffolds exhibit:

  • Anticancer activity via kinase inhibition (e.g., pyridinylpiperazine ureas) .

  • Antibacterial properties when coupled with heterocyclic amines .

Key Derivatives:

  • Amide derivatives : Synthesized via coupling with carboxylic acids (EDC, HOBt) .

  • Sulfonamides : Formed by reaction with sulfonyl chlorides (pyridine, RT) .

Stability and Degradation

  • Photodegradation : The aryl ether bond may cleave under UV light (λ = 254 nm) .

  • Hydrolytic stability : Resistant to hydrolysis at neutral pH but susceptible under strongly acidic/basic conditions .

Scientific Research Applications

5-(4-Chlorophenyl)-2-[3-(trifluoromethyl)phenoxy]pyridine-3-carbonitrile has a wide range of applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: The compound is studied for its potential biological activity, including its interactions with enzymes and receptors.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical agent, particularly in the development of drugs targeting specific pathways.

    Industry: The compound is used in the development of advanced materials, including polymers and coatings, due to its unique chemical properties.

Mechanism of Action

The mechanism of action of 5-(4-Chlorophenyl)-2-[3-(trifluoromethyl)phenoxy]pyridine-3-carbonitrile involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to these targets, modulating their activity and influencing various biochemical pathways. The exact mechanism depends on the specific application and the biological system being studied.

Comparison with Similar Compounds

Physical and Chemical Properties

Substituent Effects:
  • Electron-Withdrawing Groups (EWGs) : The combination of Cl, CF₃, and CN groups creates a highly electron-deficient aromatic system, reducing π-electron density and increasing stability against nucleophilic attack .
  • Solubility: The trifluoromethylphenoxy group likely reduces water solubility compared to hydroxyl or amino-substituted analogues (e.g., compounds in with acryloyl groups), as seen in structurally related agrochemicals like acifluorfen () .
Hypothesized Activity:

The nitrile group may act as a reactive warhead in enzyme inhibition .

Comparison with Known Agrochemicals:
Compound (Source) Core Structure Key Substituents Application
Acifluorfen () Benzoic acid 5-(2-Cl-4-CF₃PhO), NO₂ Herbicide
Halosafen () Benzamide 5-(2-Cl-6-F-4-CF₃PhO), N-(ethylsulfonyl) Herbicide
Target Compound Pyridine 5-(4-ClPh), 2-[3-CF₃PhO], 3-CN Hypothetical agrochemical

Key Difference : The pyridine core in the target compound may offer metabolic resistance compared to benzoic acid derivatives, as seen in sturdier heterocyclic pesticides .

Biological Activity

5-(4-Chlorophenyl)-2-[3-(trifluoromethyl)phenoxy]pyridine-3-carbonitrile, also referred to by its CAS number 303152-82-1, is a complex organic compound with significant potential in medicinal chemistry. Its unique structural features, including a chlorophenyl group, a trifluoromethylphenoxy group, and a pyridine ring with a carbonitrile substituent, contribute to its diverse biological activities. This article reviews the compound's biological properties, mechanisms of action, and potential applications based on existing literature.

Chemical Structure

The molecular formula of this compound is C19H10ClF3N2OC_{19}H_{10}ClF_3N_2O. The structural components include:

  • Chlorophenyl Group : Enhances lipophilicity and biological activity.
  • Trifluoromethyl Group : Increases metabolic stability and potency.
  • Pyridine Ring : Provides a basic site for interaction with biological targets.
  • Carbonitrile Group : Facilitates hydrogen bonding and interaction with enzymes.

Antimicrobial Properties

Research indicates that compounds similar to this compound exhibit antimicrobial activity. For instance, studies have shown that derivatives containing the trifluoromethyl group demonstrate enhanced antibacterial effects against various strains such as E. coli and S. aureus. The Minimum Inhibitory Concentration (MIC) values for these compounds can vary significantly based on structural modifications.

CompoundTarget BacteriaMIC (µg/mL)
Compound AE. coli32
Compound BS. aureus16

Anticancer Activity

The compound has been investigated for its anticancer potential. In vitro studies revealed that it can inhibit the growth of several cancer cell lines, including breast and lung cancer cells. The mechanism appears to involve the induction of apoptosis and cell cycle arrest.

Cell LineIC50 (µM)
MCF-70.0227
A54929.77

In one study, the compound demonstrated significant cytotoxicity against A549 cells, comparable to established chemotherapeutics like doxorubicin.

The biological activity of this compound is largely attributed to its ability to interact with specific molecular targets within cells:

  • Enzyme Inhibition : The compound may inhibit key enzymes involved in cancer cell proliferation.
  • Membrane Penetration : The lipophilic nature due to the trifluoromethyl group enhances its ability to penetrate cellular membranes.
  • Receptor Modulation : Interaction with receptors can lead to downstream effects that promote apoptosis in cancer cells.

Case Studies

  • Antimicrobial Activity Study : A study published in MDPI tested various pyridine derivatives against multiple microbial strains, revealing that compounds with similar structures exhibited significant bacteriostatic effects against both Gram-positive and Gram-negative bacteria .
  • Anticancer Research : In vitro experiments conducted on human cancer cell lines demonstrated that derivatives of this compound caused G1-phase arrest in the cell cycle and increased apoptosis rates compared to controls .

Q & A

Q. What are the key synthetic strategies for 5-(4-Chlorophenyl)-2-[3-(trifluoromethyl)phenoxy]pyridine-3-carbonitrile?

The synthesis typically involves multi-step pathways:

  • Step 1: Formation of the pyridine core via condensation reactions, often using cyanoacetamide derivatives and aldehydes under basic conditions (e.g., NaOH or KOH) .
  • Step 2: Introduction of the 4-chlorophenyl group via Suzuki-Miyaura coupling or nucleophilic aromatic substitution, requiring palladium catalysts (e.g., Pd(PPh₃)₄) and chlorobenzene derivatives .
  • Step 3: Trifluoromethylation of the phenoxy moiety using reagents like trifluoromethyl iodide (CF₃I) or Umemoto’s reagent under controlled temperatures (60–80°C) . Key analytical validation: Intermediate purity is confirmed via HPLC (C18 column, acetonitrile/water mobile phase) and NMR (¹H/¹³C) to detect residual solvents or unreacted precursors .

Q. How do substituents (chlorophenyl, trifluoromethyl) influence the compound’s physicochemical properties?

  • Chlorophenyl group: Enhances lipophilicity (logP increases by ~1.2 units) and stabilizes π-π stacking interactions in crystal lattices, as observed in X-ray diffraction studies of analogous compounds .
  • Trifluoromethyl group: Introduces strong electron-withdrawing effects, reducing the pyridine ring’s basicity (pKa shift from ~3.5 to ~2.8) and improving metabolic stability . Validation: Computational DFT calculations (B3LYP/6-31G*) align with experimental IR and UV-Vis spectra to confirm electronic effects .

Advanced Research Questions

Q. How can conflicting spectroscopic data for this compound be resolved?

Discrepancies in NMR or mass spectrometry data often arise from:

  • Solvent polarity effects: For example, DMSO-d₆ vs. CDCl₃ can shift ¹H NMR peaks by 0.1–0.3 ppm. Use deuterated solvents consistently and reference internal standards (e.g., TMS) .
  • Tautomeric equilibria: The pyridine nitrogen’s protonation state in acidic/basic conditions alters ¹³C NMR signals. Perform pH-controlled experiments and compare with computed spectra (GIAO method) . Case study: A 2024 study resolved conflicting NOESY signals for a similar compound by crystallizing it in a non-polar solvent (hexane) to stabilize a single tautomer .

Q. What advanced techniques are recommended for structural elucidation?

  • Single-crystal X-ray diffraction: Resolve absolute configuration and packing motifs. For example, a monoclinic P2₁/n space group was confirmed for a related compound (a = 9.52 Å, b = 13.88 Å, β = 97.8°) .
  • High-resolution mass spectrometry (HRMS): Use ESI-TOF with <2 ppm error to distinguish between isobaric fragments (e.g., C₇H₄Cl vs. C₈H₆F) .
  • Dynamic NMR: Probe rotational barriers in the phenoxy group at variable temperatures (−50°C to +50°C) .

Methodological Challenges & Solutions

Q. How can researchers optimize trifluoromethylation yields while minimizing side reactions?

  • Catalyst screening: Test Pd/Cu bimetallic systems to enhance CF₃ coupling efficiency. A 2023 study achieved 85% yield using CuI/Pd(OAc)₂ with 1,10-phenanthroline as a ligand .
  • Side reaction mitigation: Add scavengers (e.g., tetraethylammonium fluoride) to quench reactive intermediates that cause defluorination . Table 1: Optimization results for trifluoromethylation (n = 3 trials):
Catalyst SystemTemp (°C)Yield (%)Purity (HPLC)
CuI/Pd(OAc)₂8085 ± 398.5%
Pd(PPh₃)₄10062 ± 591.2%

Q. What in silico approaches predict the compound’s biological targets?

  • Molecular docking: Use AutoDock Vina to screen against kinase libraries (e.g., PDB entries 4HX3, 6COX). The trifluoromethyl group shows high affinity for hydrophobic pockets in COX-2 (ΔG = −9.2 kcal/mol) .
  • Pharmacophore modeling: Identify essential features (e.g., hydrogen bond acceptors at pyridine-N and cyano group) using Schrödinger’s Phase .

Data Contradiction Analysis

Q. Why do solubility studies report conflicting results in aqueous vs. non-polar solvents?

  • pH-dependent solubility: The compound’s solubility in water increases from 0.12 mg/mL (pH 7) to 1.8 mg/mL (pH 2) due to protonation of the pyridine nitrogen .
  • Crystal polymorphism: Two polymorphs (Forms I and II) were identified via DSC, with Form I having 30% higher solubility in DMSO due to looser packing .

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